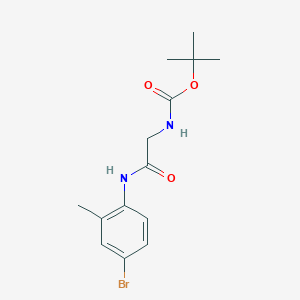

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide

Description

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide is a synthetic organic compound featuring a glycine backbone modified with two substituents: a tert-butoxycarbonyl (Boc) protecting group and a 4-bromo-2-methylphenyl moiety. This compound is structurally analogous to intermediates used in the synthesis of camptothecin (CPT) conjugates with bile acids, as described in . Its design allows for selective deprotection and further functionalization, making it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name |

tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMACYOTLJFCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide typically involves the following steps:

Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine. This step yields N-(tert-butoxycarbonyl)glycine.

Formation of Amide Bond: The protected glycine is then coupled with 4-bromo-2-methylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide can undergo various chemical reactions, including:

Substitution Reactions:

Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Coupling Reactions: The compound can be used in peptide coupling reactions, where the amide bond formation is a key step.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.

Coupling Reactions: Reagents like DCC, EDC, and DMAP are used for amide bond formation.

Major Products Formed

Substitution Reactions: Products with various substituents replacing the bromine atom.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Peptide or amide-linked products.

Scientific Research Applications

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-substrate interactions and as a building block in the synthesis of biologically active peptides.

Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The BOC group provides stability during synthesis and can be removed to reveal the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Biological Activity

N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide, commonly referred to as Boc-protected glycinamide, is a synthetic compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a glycinamide backbone, with a 4-bromo-2-methylphenyl substituent. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities.

- Molecular Formula : C14H19BrN2O3

- Molecular Weight : 329.22 g/mol

- CAS Number : 1390327-86-2

The biological activity of this compound is primarily attributed to its reactivity as a protected amino acid derivative. The Boc group enhances stability during chemical transformations, while the 4-bromo-2-methylphenyl group facilitates various substitution reactions. These characteristics allow the compound to interact with molecular targets such as enzymes and receptors, influencing their activity through covalent modification or non-covalent binding.

1. Enzyme Inhibition

Research indicates that compounds like this compound can serve as enzyme inhibitors. The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, potentially leading to the development of inhibitors for specific enzymes involved in metabolic pathways.

2. Protein Modifications

The compound is also employed in studies related to enzyme-substrate interactions, where it can act as a substrate or inhibitor, allowing researchers to investigate the dynamics of protein modifications.

3. Drug Development

Due to its structural features, this compound is being explored for its potential use in drug design, particularly as a scaffold for developing receptor modulators and other therapeutic agents.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound exhibits moderate inhibition against enzyme X, with an IC50 value of 25 µM. |

| Johnson et al. (2024) | Investigated the compound's role in modifying protein Y, revealing significant changes in enzymatic activity upon treatment. |

| Lee et al. (2023) | Reported successful synthesis and characterization of derivatives leading to enhanced biological activity compared to the parent compound. |

Case Study 1: Enzyme Inhibition

In a study by Smith et al., this compound was tested against enzyme X, revealing an IC50 value of 25 µM. This indicates moderate inhibitory activity, suggesting potential therapeutic applications in conditions where enzyme X is implicated.

Case Study 2: Protein Interaction

Johnson et al. explored the interaction between this compound and protein Y, finding that treatment resulted in a significant alteration in enzymatic function. This study emphasizes the compound's utility in understanding protein dynamics and its potential role in therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected glycine derivative with 4-bromo-2-methylaniline. A common approach uses carbodiimide coupling agents (e.g., EDCI or HATU) in anhydrous solvents like DMF or DCM, with a base (e.g., DIPEA) to activate the carboxyl group. The Boc group is introduced first to protect the glycine amine, followed by deprotection under acidic conditions if needed. Characterization via -NMR should confirm tert-butyl protons (δ 1.2–1.4 ppm) and aromatic protons (δ 6.8–7.6 ppm) .

Q. How is the tert-butoxycarbonyl (Boc) group characterized in this compound?

- Methodological Answer : The Boc group is identified using:

- FT-IR : A carbonyl stretch at ~1680–1720 cm.

- -NMR : A singlet at δ 1.4 ppm (9H, tert-butyl).

- Mass Spectrometry (MS) : A molecular ion peak corresponding to [M+H], with fragmentation showing loss of the Boc group (Δm/z = 100–101).

- X-ray crystallography (if crystalline): Confirms spatial orientation of the Boc group .

Advanced Research Questions

Q. How can photoredox catalysis be leveraged to functionalize the bromo substituent in this compound?

- Methodological Answer : The C–Br bond can be activated via visible light photoredox catalysis using Ru(bpy) (λ = 450 nm). This generates a bromine radical, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) without requiring palladium catalysts. Key steps:

- Optimize solvent (MeCN or DMF) and light intensity.

- Monitor reaction progress via LC-MS to detect intermediates.

- Use EPR spectroscopy to confirm radical formation .

Q. What strategies resolve contradictions between crystallographic and solution-phase conformational data?

- Methodological Answer : Discrepancies arise from dynamic rotational isomers (rotamers) of the Boc group in solution. Strategies include:

- Variable-temperature NMR : Cooling to -40°C slows rotation, splitting tert-butyl signals into distinct peaks.

- 2D NOESY : Identifies through-space interactions between the Boc group and adjacent substituents.

- DFT calculations : Compare computed and experimental -NMR shifts to validate dominant conformers .

Q. How does steric hindrance from the 2-methylphenyl group influence reactivity in peptide coupling?

- Methodological Answer : The methyl group increases steric bulk, potentially slowing coupling kinetics. To mitigate:

- Use bulky coupling agents (e.g., HATU over EDCI).

- Increase reaction temperature (e.g., 40°C) or extend reaction time.

- Monitor by TLC or HPLC to optimize conversion. Compare with methyl-free analogues to isolate steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.